Cas no 1343867-22-0 (1-(2-ethylbutanoyl)azetidine-3-carboxylic acid)

1-(2-ethylbutanoyl)azetidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Azetidinecarboxylic acid, 1-(2-ethyl-1-oxobutyl)-
- 1-(2-Ethylbutanoyl)azetidine-3-carboxylic Acid
- 1-(2-ethylbutanoyl)azetidine-3-carboxylic acid
-
- Inchi: 1S/C10H17NO3/c1-3-7(4-2)9(12)11-5-8(6-11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14)
- InChI Key: LDTYEYFMWSYORG-UHFFFAOYSA-N
- SMILES: N1(C(=O)C(CC)CC)CC(C(O)=O)C1
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 376.6±35.0 °C at 760 mmHg
- Flash Point: 181.5±25.9 °C
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
- pka: 3.98±0.20(Predicted)
1-(2-ethylbutanoyl)azetidine-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2-ethylbutanoyl)azetidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-1296-10g |
1-(2-ethylbutanoyl)azetidine-3-carboxylic acid |
1343867-22-0 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-1296-0.5g |
1-(2-ethylbutanoyl)azetidine-3-carboxylic acid |
1343867-22-0 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
TRC | E118796-1g |
1-(2-Ethylbutanoyl)azetidine-3-carboxylic Acid |
1343867-22-0 | 1g |
$ 680.00 | 2022-06-05 | ||
TRC | E118796-100mg |
1-(2-Ethylbutanoyl)azetidine-3-carboxylic Acid |
1343867-22-0 | 100mg |
$ 115.00 | 2022-06-05 | ||
TRC | E118796-500mg |
1-(2-Ethylbutanoyl)azetidine-3-carboxylic Acid |
1343867-22-0 | 500mg |
$ 435.00 | 2022-06-05 | ||
Life Chemicals | F1908-1296-0.25g |
1-(2-ethylbutanoyl)azetidine-3-carboxylic acid |
1343867-22-0 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
Life Chemicals | F1908-1296-5g |
1-(2-ethylbutanoyl)azetidine-3-carboxylic acid |
1343867-22-0 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
Life Chemicals | F1908-1296-1g |
1-(2-ethylbutanoyl)azetidine-3-carboxylic acid |
1343867-22-0 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
Life Chemicals | F1908-1296-2.5g |
1-(2-ethylbutanoyl)azetidine-3-carboxylic acid |
1343867-22-0 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 |
1-(2-ethylbutanoyl)azetidine-3-carboxylic acid Related Literature
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Additional information on 1-(2-ethylbutanoyl)azetidine-3-carboxylic acid
1-(2-ethylbutanoyl)azetidine-3-carboxylic acid (CAS No. 1343867-22-0): An Overview
1-(2-ethylbutanoyl)azetidine-3-carboxylic acid (CAS No. 1343867-22-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 1-(2-ethylbutanoyl)azetidine-3-carboxylic acid makes it an interesting candidate for various studies, particularly in the development of novel drugs and therapeutic agents.
The chemical structure of 1-(2-ethylbutanoyl)azetidine-3-carboxylic acid consists of an azetidine ring with a carboxylic acid group at the 3-position and a 2-ethylbutanoyl substituent at the 1-position. This configuration imparts specific physicochemical properties that are crucial for its biological activity. The azetidine ring, being a four-membered cyclic amine, is highly strained and exhibits unique conformational flexibility, which can influence its interactions with biological targets.
Recent studies have highlighted the potential of 1-(2-ethylbutanoyl)azetidine-3-carboxylic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. In vitro assays have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 1-(2-ethylbutanoyl)azetidine-3-carboxylic acid could be a valuable lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 1-(2-ethylbutanoyl)azetidine-3-carboxylic acid has also been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer cells. These findings have sparked interest in further exploring the anticancer potential of 1-(2-ethylbutanoyl)azetidine-3-carboxylic acid.
The pharmacokinetic properties of 1-(2-ethylbutanoyl)azetidine-3-carboxylic acid have also been studied to assess its suitability as a drug candidate. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. In particular, it has good oral bioavailability and a reasonable half-life, which are important considerations for drug development. However, further optimization may be necessary to enhance its pharmacokinetic profile and improve its therapeutic index.
The safety profile of 1-(2-ethylbutanoyl)azetidine-3-carboxylic acid is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have indicated that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, more extensive safety evaluations are needed to ensure its safety in human subjects before it can advance to clinical trials.
In conclusion, 1-(2-ethylbutanoyl)azetidine-3-carboxylic acid (CAS No. 1343867-22-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical utility.
1343867-22-0 (1-(2-ethylbutanoyl)azetidine-3-carboxylic acid) Related Products
- 159211-12-8(9-methyl-8-oxa-10,12-diazatricyclo7.3.1.0,2,7trideca-2,4,6-trien-11-one)
- 1807301-01-4(Methyl 2-cyano-3-fluoro-4-(trifluoromethoxy)benzoate)
- 1448034-58-9(methyl 7-(pyridine-3-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)
- 86970-96-9(1-(5-methylthiophen-2-yl)propan-2-ol)
- 1361850-22-7(2,4-Dichloro-3'-nitro-4'-trifluoromethoxy-biphenyl)
- 1448130-47-9(2-chloro-N-(3-methoxythiolan-3-yl)methylbenzene-1-sulfonamide)
- 17713-58-5(1-(4-pentylphenyl)propan-1-one)
- 1512985-37-3(4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]-)
- 2171751-55-4(2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylazetidin-3-yl}oxy)acetic acid)
- 1012085-50-5(3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine)




